molecular formula C10H15N B8082690 2-(1-Methylbutyl)-pyridine CAS No. 77544-70-8

2-(1-Methylbutyl)-pyridine

Cat. No.: B8082690
CAS No.: 77544-70-8
M. Wt: 149.23 g/mol
InChI Key: IRTRBMYSVQSMPC-UHFFFAOYSA-N
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Description

2-(1-Methylbutyl)-pyridine: is an organic compound belonging to the class of pyridines. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. The compound this compound features a pyridine ring substituted at the second position with a 1-methylbutyl group. This structural modification imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methylbutyl)-pyridine can be achieved through several methods. One common approach involves the alkylation of pyridine with 1-methylbutyl halides under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: Pyridine and 1-methylbutyl bromide or chloride.

    Reaction Conditions: The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide or tetrahydrofuran.

    Procedure: The base deprotonates the pyridine, generating a nucleophilic pyridine anion, which then attacks the electrophilic carbon of the 1-methylbutyl halide, resulting in the formation of this compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic methods, such as palladium-catalyzed cross-coupling reactions, can also be employed to achieve high selectivity and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired production scale.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methylbutyl)-pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine N-oxide derivatives using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction of the pyridine ring can be achieved using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Electrophilic substitution reactions can occur at the pyridine ring, particularly at the positions ortho and para to the nitrogen atom. Common reagents include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).

Major Products Formed

    Oxidation: Pyridine N-oxide derivatives.

    Reduction: Reduced pyridine derivatives.

    Substitution: Halogenated, nitrated, or sulfonated pyridine derivatives.

Scientific Research Applications

2-(1-Methylbutyl)-pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active pyridine derivatives.

    Medicine: Research into potential therapeutic applications, such as antimicrobial and anticancer activities, is ongoing.

    Industry: It is employed in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(1-Methylbutyl)-pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The pyridine ring can participate in π-π interactions, hydrogen bonding, and coordination with metal ions, influencing the compound’s binding affinity and specificity. The 1-methylbutyl group may enhance lipophilicity, facilitating membrane permeability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methylpropyl)-pyridine
  • 2-(1-Ethylbutyl)-pyridine
  • 2-(1-Methylhexyl)-pyridine

Uniqueness

2-(1-Methylbutyl)-pyridine is unique due to the specific positioning of the 1-methylbutyl group on the pyridine ring. This substitution pattern can influence the compound’s electronic properties, steric effects, and overall reactivity. Compared to similar compounds, this compound may exhibit distinct biological activities and chemical behaviors, making it valuable for targeted research and industrial applications.

Biological Activity

2-(1-Methylbutyl)-pyridine is an organic compound belonging to the pyridine class, characterized by a six-membered aromatic ring containing one nitrogen atom. The unique feature of this compound is the substitution of a 1-methylbutyl group at the second position of the pyridine ring, which imparts distinctive chemical and physical properties that are relevant in various scientific and industrial applications.

The synthesis of this compound typically involves the alkylation of pyridine with 1-methylbutyl halides under basic conditions. The reaction can be summarized as follows:

  • Starting Materials : Pyridine and 1-methylbutyl bromide or chloride.
  • Reaction Conditions : Conducted in the presence of a strong base (e.g., sodium hydride) in aprotic solvents like dimethyl sulfoxide (DMSO).

The reaction mechanism involves deprotonation of pyridine to form a nucleophilic pyridine anion, which then attacks the electrophilic carbon of the 1-methylbutyl halide, resulting in the formation of this compound.

Biological Activity

The biological activity of this compound has been a subject of research due to its potential applications in pharmacology and biochemistry. Key areas of interest include:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, impacting metabolic pathways.
  • Receptor Binding : Its structural similarity to biologically active pyridines suggests potential interactions with various receptors, influencing signaling pathways.

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Molecular Interactions : The pyridine ring enables π-π interactions and hydrogen bonding, enhancing its binding affinity to target molecules.
  • Lipophilicity : The presence of the 1-methylbutyl group increases lipophilicity, facilitating membrane permeability and bioavailability, which is crucial for its biological activity.

Research Findings and Case Studies

Recent studies have investigated the biological implications of this compound. Here are some notable findings:

Antimicrobial Activity

A study examining various pyridine derivatives found that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests its potential as a lead compound for developing new antimicrobial agents.

Anticancer Properties

Research focused on the compound's effect on cancer cell lines revealed that it could induce apoptosis in certain types of cancer cells. The mechanism appears to involve modulation of apoptotic pathways, potentially making it a candidate for further development in cancer therapy.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is presented below:

Compound NameStructureBiological Activity
2-(1-Methylpropyl)-pyridine Similar structureModerate enzyme inhibition
2-(1-Ethylbutyl)-pyridine Similar structureWeak receptor binding
2-(1-Methylhexyl)-pyridine Similar structureSignificant anticancer activity

This table highlights that while structurally similar compounds exist, this compound may exhibit distinct biological activities due to its specific substitution pattern on the pyridine ring.

Properties

IUPAC Name

2-pentan-2-ylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-3-6-9(2)10-7-4-5-8-11-10/h4-5,7-9H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRTRBMYSVQSMPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601312509
Record name 2-(1-Methylbutyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601312509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77544-70-8
Record name 2-(1-Methylbutyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77544-70-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1-Methylbutyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601312509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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